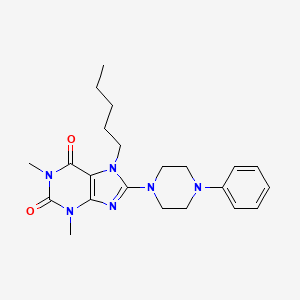

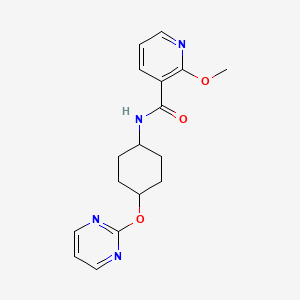

![molecular formula C16H14N2O3S2 B2982216 N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-20-9](/img/structure/B2982216.png)

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-2201 has gained popularity in the scientific research community due to its potential therapeutic effects and its ability to bind to cannabinoid receptors in the brain and body.

Scientific Research Applications

Antiarrhythmic Activity

- N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives exhibit Class III antiarrhythmic activity. These compounds effectively prolong the duration of action potentials without affecting conduction, indicating potential as antiarrhythmic agents (Ellingboe et al., 1992).

Antimalarial and Antiviral Applications

- Derivatives have been studied for their antimalarial properties, particularly against COVID-19, revealing potential effectiveness in inhibiting viral replication (Fahim & Ismael, 2021).

Anticancer Agents

- Certain derivatives demonstrate pro-apoptotic and anticancer activity, particularly against melanoma cell lines. These findings suggest their potential use as therapeutic agents in cancer treatment (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

- N-substituted derivatives show significant cardiac electrophysiological activity, indicating potential use in treating cardiac arrhythmias (Morgan et al., 1990).

Na+/H+ Antiporter Inhibitors

- Some derivatives have been identified as potent Na+/H+ antiporter inhibitors, which can be beneficial in treating conditions like acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Antimicrobial and Antifungal Action

- Certain derivatives demonstrate significant antimicrobial and antifungal properties, suggesting their application in treating various infections (Sych et al., 2019).

Photophysical Properties

- The sulfur-containing groups in these compounds affect their electronic structures and photophysical properties, making them applicable in material sciences and biomolecular studies (Murai, Furukawa, & Yamaguchi, 2018).

Structure-Function Relationship in Apoptosis

- The structural variations of these derivatives play a crucial role in inducing apoptosis in colorectal tumor cells, showing their potential in targeted cancer therapies (Brockmann et al., 2014).

properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-10-6-5-8-12-14(10)17-16(22-12)18-15(19)11-7-3-4-9-13(11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAFUDMHXZNZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

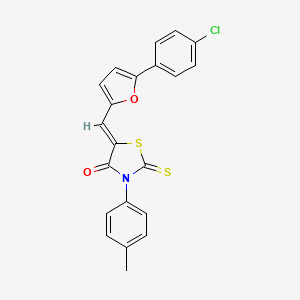

![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)

![2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid](/img/structure/B2982156.png)